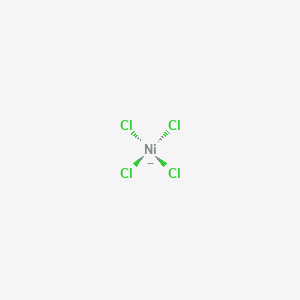
Tetrachloronickelate(2-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrachloronickelate(2-) is a nickel coordination entity and a perchlorometallate anion.
Applications De Recherche Scientifique
Thermochromic Materials
Tetrachloronickelate(2-) is widely used in thermochromic materials. Salts containing this anion change color from yellow to blue when heated to approximately 70°C. This property is utilized in temperature-sensitive applications, such as:
- Thermal Indicators : Used in packaging to indicate temperature changes.
- Smart Coatings : Employed in surfaces that change color based on temperature fluctuations.
| Compound | Color at Room Temperature | Color at Elevated Temperature | Remarks |
|---|---|---|---|
| Tetraethylammonium Tetrachloronickelate | Yellow | Blue | Thermochromic transition occurs at ~70°C |
| Imidazolium Tetrachloronickelate | Dark Blue Liquid | - | Stable at ambient temperatures |
Catalysis
Tetrachloronickelate(2-) has applications in catalysis due to its ability to facilitate various chemical reactions. It serves as a catalyst in:
- Organic Reactions : Particularly in reactions involving carbon-carbon bond formation.
- Electrochemical Processes : Used in fuel cells and batteries where nickel complexes play a crucial role in electron transfer mechanisms .
Environmental Applications
The compound is also investigated for its potential in environmental remediation processes:
- Heavy Metal Removal : Tetrachloronickelate(2-) can bind to heavy metals, facilitating their removal from contaminated water sources.
- Wastewater Treatment : Its application in treatment plants helps reduce nickel concentrations in effluents .
Case Study 1: Thermochromic Applications
A study demonstrated that tetraethylammonium tetrachloronickelate exhibits distinct thermochromic properties that can be harnessed for creating smart materials. The transition from yellow to blue was effectively used in temperature-sensitive labels for food products, providing visual cues about temperature stability during transport .
Case Study 2: Catalytic Activity
Research on the catalytic behavior of tetrachloronickelate(2-) revealed its effectiveness in promoting cross-coupling reactions under mild conditions. This application has significant implications for green chemistry, reducing the need for harsh reagents and conditions typically associated with traditional catalytic processes .
Propriétés
Formule moléculaire |
Cl4Ni-2 |
|---|---|
Poids moléculaire |
200.5 g/mol |
Nom IUPAC |
tetrachloronickel(2-) |
InChI |
InChI=1S/4ClH.Ni/h4*1H;/q;;;;+2/p-4 |
Clé InChI |
KONCEVMIEATMIH-UHFFFAOYSA-J |
SMILES |
Cl[Ni-2](Cl)(Cl)Cl |
SMILES canonique |
Cl[Ni-2](Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















